1,3-Di-p-tolyl-1H-pyrazol-4-ol
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Overview
Description
1,3-Di-p-tolyl-1H-pyrazol-4-ol is an organic compound with the molecular formula C17H16N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-p-tolyl-1H-pyrazol-4-ol can be synthesized through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and yields the desired product in high yields (78-92%) under mild conditions . Another method involves the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-p-tolyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine-coupled pyrazole derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form different substituted pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., bromine), reducing agents (e.g., hydrazine hydrate), and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring. These derivatives often exhibit unique chemical and biological properties .
Scientific Research Applications
1,3-Di-p-tolyl-1H-pyrazol-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Di-p-tolyl-1H-pyrazol-4-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and eventual cell death . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1,3-Di-p-tolyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1,3,5-Trisubstituted-1H-pyrazoles: These compounds have similar structural features but may exhibit different chemical and biological properties.
Hydrazine-coupled pyrazole derivatives: These compounds have additional hydrazine groups attached to the pyrazole ring, which can enhance their biological activities.
Other pyrazole derivatives: Various pyrazole derivatives with different substituents can have unique properties and applications in different fields.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.
Biological Activity
1,3-Di-p-tolyl-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections delve into the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with two p-tolyl groups at the 1 and 3 positions and a hydroxyl group at the 4 position. This structural configuration contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed promising activity against various bacterial strains such as E. coli and S. aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Bacterial Strains Tested | Activity |
---|---|---|
This compound | E. coli, S. aureus | Significant inhibition observed |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. For instance, studies have shown that such compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6 . The anti-inflammatory action is attributed to the inhibition of cyclooxygenase enzymes or modulation of signaling pathways involved in inflammation.
Anticancer Activity
Recent investigations into the anticancer effects of pyrazole derivatives reveal their potential as selective agents against cancer cells. For example, compounds derived from pyrazole structures have been tested for cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer) . The results indicated that these compounds exhibited higher cytotoxicity towards cancer cells compared to normal cells.
Cancer Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF-7 | 15 | High |
PC-3 | 20 | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes or microbial metabolism.
- Cellular Pathway Modulation : It can influence various cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis in cancer cells.
- Receptor Interaction : Pyrazole derivatives often interact with specific receptors, modulating their activity and downstream effects.
Case Studies
Several studies have explored the synthesis and biological evaluation of pyrazole derivatives similar to this compound:
- Synthesis and Antimicrobial Evaluation :
- Anti-inflammatory Studies :
Properties
IUPAC Name |
1,3-bis(4-methylphenyl)pyrazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-3-7-14(8-4-12)17-16(20)11-19(18-17)15-9-5-13(2)6-10-15/h3-11,20H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNLHEVYLRJRPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.